2-(Cyclohexyloxy)-5-(methylsulfonyl)aniline
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Overview
Description
2-(Cyclohexyloxy)-5-(methylsulfonyl)aniline is a chemical compound characterized by a cyclohexyloxy group attached to an aniline ring, which also contains a methylsulfonyl group at the 5-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexyloxy)-5-(methylsulfonyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with aniline and cyclohexanol as starting materials.
Cyclohexyloxylation: Aniline is reacted with cyclohexanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form 2-(cyclohexyloxy)aniline.
Methylsulfonylation: The resulting 2-(cyclohexyloxy)aniline is then treated with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to introduce the methylsulfonyl group at the 5-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclohexyloxy)-5-(methylsulfonyl)aniline can undergo various chemical reactions, including:
Oxidation: The aniline nitrogen can be oxidized to form a nitro compound.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methylsulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: 2-(Cyclohexyloxy)-5-(nitro)sulfonylaniline.
Reduction: 2-(Cyclohexyloxy)-5-(methylsulfonyl)phenylamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2-(Cyclohexyloxy)-5-(methylsulfonyl)aniline has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used as a probe in biological studies to understand the interaction of sulfonyl groups with biological molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Cyclohexyloxy)-5-(methylsulfonyl)aniline exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The cyclohexyloxy group can influence the compound's solubility and binding affinity to biological targets.
Comparison with Similar Compounds
2-(Cyclohexyloxy)ethanol
(Cyclohexyloxy)acetic acid
Benzene, (cyclohexyloxy)-
Properties
IUPAC Name |
2-cyclohexyloxy-5-methylsulfonylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-18(15,16)11-7-8-13(12(14)9-11)17-10-5-3-2-4-6-10/h7-10H,2-6,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFRLPMKWXUSOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)OC2CCCCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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